N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that features both an indole and an isoindoline moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized by the reduction of phthalimide using lithium aluminum hydride (LiAlH4).
Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of N-(1H-indol-6-yl)-3-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)propanamide.
Substitution: Formation of 3-bromoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Similar structure but with the indole moiety at the 3-position.
N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with an additional carbon in the propanamide chain.
Uniqueness
N-(1H-indol-6-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1H-indol-6-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(21-15-6-5-13-7-9-20-17(13)11-15)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQQZOPRRAVWAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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